Phenanthrene, 9,10-bis(4-methoxyphenyl)-

Description

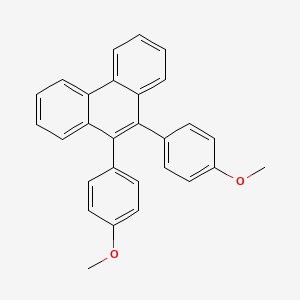

Phenanthrene, 9,10-bis(4-methoxyphenyl)- (CAS 103162-61-4) is a polyaromatic hydrocarbon derivative with a phenanthrene core substituted at the 9 and 10 positions by 4-methoxyphenyl groups. Its molecular formula is C₃₀H₂₆O₄, with a molecular weight of 450.52 g/mol and a high hydrophobicity (LogP = 7.34) . The methoxy groups are electron-donating, influencing electronic properties and intermolecular interactions. The compound’s InChIKey (FXEBFUQNSWPHJZ-UHFFFAOYSA-N) and SMILES notation confirm its planar geometry and substituent orientation .

Synthesis involves palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, followed by purification via column chromatography (hexane/dichloromethane), yielding a white solid with a melting point consistent with literature (51.5 mg, 66% yield) . Its thermal stability is attributed to the bulky methoxyphenyl substituents, which hinder decomposition .

Properties

CAS No. |

103162-61-4 |

|---|---|

Molecular Formula |

C28H22O2 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

9,10-bis(4-methoxyphenyl)phenanthrene |

InChI |

InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28(27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3 |

InChI Key |

FXEBFUQNSWPHJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

A. 9,10-Bis(4-methoxyphenyl)anthracene (C₃₀H₂₄O₄)

- Core Structure : Anthracene (linear fused benzene rings) vs. phenanthrene (angular fused rings).

- Properties : Anthracene derivatives exhibit blue-shifted UV-vis absorption compared to phenanthrene due to differing π-conjugation . Thermal stability is comparable (TGA/DSC data), but fluorescence quantum yields may differ .

- Applications : Used in organic light-emitting diodes (OLEDs), whereas the phenanthrene derivative is explored for electrochromism .

B. 9,10-Bis(4-tert-butylphenyl)phenanthrene

- Substituents : tert-Butyl groups (electron-donating but sterically bulky) vs. methoxy groups.

- Electrochemical Behavior : tert-Butyl substituents reduce radical cation stability compared to methoxy groups, lowering electrogenerated chemiluminescence (ECL) efficiency (0.004 vs. unmeasured but predicted moderate for methoxy) .

C. 3,6-Dimethoxy-9,10-bis(4-methoxyphenyl)phenanthrene (CAS 60223-51-0)

- Additional Substituents : Methoxy groups at 3 and 6 positions enhance solubility and electronic delocalization.

- Applications: Potential as a precursor for conjugated polymers, with higher molecular weight (506.55 g/mol) and LogP (~7.5) .

Substituent Effects on Key Properties

Electrochemical and Photophysical Behavior

- Radical Stability : Methoxy groups enhance radical cation stability compared to tert-butyl substituents due to resonance donation, but less than pyrenyl groups (ECL efficiency: pyrenyl > methoxy > tert-butyl) .

- Photocatalytic Degradation : Methoxy-substituted phenanthrenes may form intermediates like 9,10-phenanthrenedione under UV irradiation, similar to unsubstituted phenanthrene, but with slower degradation due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 9,10-bis(4-methoxyphenyl)phenanthrene, and how do reaction conditions influence yield?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing diaryl-substituted phenanthrenes. For example, 9,10-bis(4-methoxyphenyl)anthracene (structurally analogous) was synthesized via Suzuki coupling of 9,10-dibromoanthracene with 4-methoxyphenylboronic acid, achieving yields >80% under optimized conditions (Pd(PPh₃)₄ catalyst, THF/H₂O solvent, 80°C) . Key factors include catalyst loading, solvent polarity, and temperature control to minimize dehalogenation side reactions. Alternative routes like Ullmann coupling may require higher temperatures (120–160°C) and copper catalysts but are less efficient for bulky substituents.

Q. How can researchers characterize the electronic and thermal properties of this compound?

- Methodological Answer :

- UV-Vis/FL Spectroscopy : Solvatochromic shifts in UV-vis absorption (λmax ~350–400 nm) and fluorescence emission (λem ~450–500 nm) reveal π-conjugation extent and substituent effects. For example, 9,10-bis(4-methoxyphenyl)anthracene exhibits blue emission (Φf >0.52) with minimal solvent dependency, indicating weak intramolecular charge transfer .

- Thermal Analysis : Thermogravimetric analysis (TGA) shows decomposition temperatures (Td) >300°C, attributed to steric stabilization by methoxy groups. Differential scanning calorimetry (DSC) confirms glass transition temperatures (Tg) relevant for OLED applications .

Advanced Research Questions

Q. How do substituent conjugation and steric effects influence electrochemical stability and electrogenerated chemiluminescence (ECL) efficiency?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile/benzene (1:1) demonstrates reversible reduction waves (E₁/₂ ≈ −2.1 V vs. SCE) and quasi-reversible oxidation (~+1.3 V). Increasing substituent conjugation (e.g., pyrenyl vs. phenyl groups) enhances radical cation stability, reducing decomposition during ECL. For phenanthrene derivatives, ECL efficiency via radical ion annihilation correlates with conjugation extent (ΦECL: 0.004–0.25) . Optimization strategies include:

- Substituent Design : Bulky tert-butyl groups improve solubility and reduce aggregation-induced quenching.

- Coreactant Selection : Benzoyl peroxide enhances ECL intensity under reductive conditions, enabling visible-light emission in ambient environments .

Q. What experimental approaches resolve contradictions in reported catalytic hydrogenation outcomes for phenanthrene derivatives?

- Methodological Answer : Contradictions in hydrogenation efficiency (e.g., 9,10-dihydrophenanthrene synthesis) arise from catalyst choice and reaction monitoring:

- Catalyst Screening : Nickel catalysts (Raney Ni) favor partial hydrogenation (e.g., 9,10-dihydrophenanthrene), while Pd/C may over-hydrogenate to decalin derivatives. Copper-chromium oxide offers selectivity under mild H₂ pressure (1–2 atm) .

- Analytical Validation : Gas chromatography (GC) with flame ionization detection quantifies residual phenanthrene (<2% in optimized systems) to confirm minimal over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.